

Thioformin (Fluopsin): A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: *Thioformin*

Cat. No.: *B1231613*

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Abstract

This technical guide provides a comprehensive overview of **Thioformin** and its metal complex, Fluopsin, with a primary focus on Fluopsin C. It details the initial discovery and origin of this unique antimicrobial compound, its biosynthetic pathway, and its mechanism of action. This document synthesizes key research findings, presenting quantitative data on its biological activity in a structured format. Detailed experimental protocols for the isolation, purification, and biological evaluation of Fluopsin C are provided to facilitate further research and development. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, offering a clear and concise reference for researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Discovery and Origin

Initial Discovery

Fluopsin C, initially designated as antibiotic YC 73, was first reported in 1970 by a team of Japanese scientists.^[1] It was isolated from the culture broth of a strain of *Pseudomonas* MCRL 10107 and was characterized as a dark green, crystalline compound containing copper and sulfur.^[1] Subsequent research by other groups independently isolated what was later identified as the same compound, referring to it as antibiotic B₁ and an organocopper antibiotic compound.

Producing Organisms

Thioformin and its metal complexes, the Fluopsins, are secondary metabolites produced by various species of bacteria. The primary producers belong to the genera *Pseudomonas* and *Streptomyces*. The most extensively studied producing organism is *Pseudomonas aeruginosa* LV strain, which was isolated from citrus canker lesions. Other identified producing strains include various *Pseudomonas* species and *Streptomyces* sp. 4601. The production of Fluopsin C is notably dependent on the presence of copper in the culture medium.

Chemical Structure

Fluopsin C is a coordination complex consisting of a central copper (II) ion chelated by two molecules of the ligand, **Thioformin**. **Thioformin**, chemically known as N-methyl-N-thioformylhydroxylamine, is a small thiohydroxamate molecule. This 2:1 ligand-to-metal stoichiometry gives Fluopsin C its characteristic properties and biological activity. While copper is the most common metal ion, other divalent metal ions can also form complexes with **Thioformin**.

Biosynthesis of Thioformin

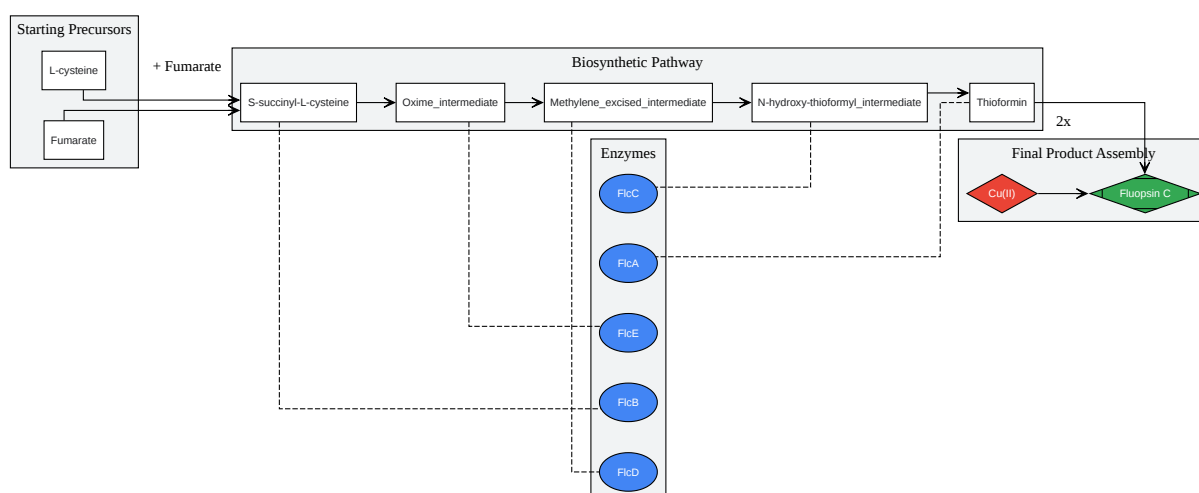
The biosynthetic pathway of the **Thioformin** ligand in *Pseudomonas aeruginosa* has been elucidated and involves a five-enzyme pathway that utilizes L-cysteine as a starting precursor. This pathway is a notable example of how bacteria synthesize metal-binding natural products.

The key enzymatic steps are as follows:

- **Succinylation of L-cysteine:** The enzyme FlcB, an adenylosuccinate lyase-like enzyme, catalyzes the conjugation of L-cysteine with fumarate to produce S-succinyl-L-cysteine.
- **Oxidative Decarboxylation:** The iron-dependent enzyme FlcE then acts on S-succinyl-L-cysteine, carrying out an oxidative decarboxylation to form an oxime intermediate.
- **Methylene Excision:** Another iron-dependent enzyme, FlcD, removes a methylene group from the intermediate.
- **Desuccinylation:** The lyase FlcC removes the succinyl group, releasing fumarate and the N-hydroxy-thioformyl intermediate.

- N-methylation: Finally, the methyltransferase FlcA, using S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the N-methylation of the intermediate to yield **Thioformin**.

Two molecules of the newly synthesized **Thioformin** then chelate a copper (II) ion to form the final Fluopsin C complex.

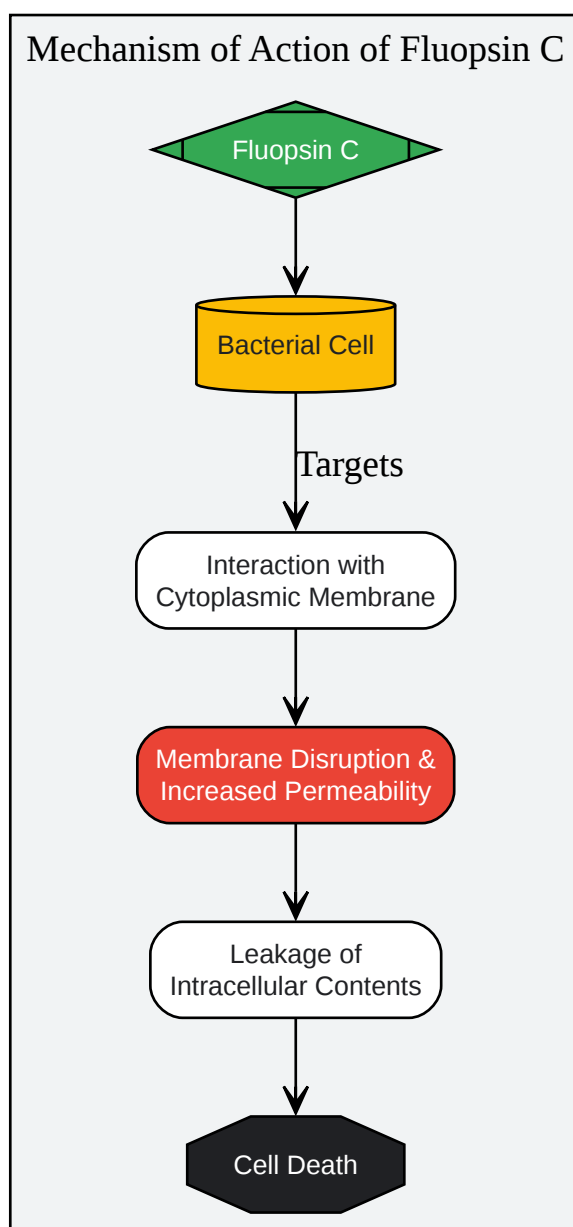


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Biosynthetic pathway of **Thioformin** and assembly of Fluopsin C.

Mechanism of Action

The primary mechanism of action of Fluopsin C is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. This leads to a rapid increase in membrane permeability, leakage of intracellular components, and ultimately, cell death. Electron microscopy studies have shown that treatment with Fluopsin C causes significant morphological changes to the bacterial cell envelope, including complete disruption of the cell membrane. While the precise molecular interactions with the membrane are still under investigation, the broad-spectrum activity of Fluopsin C suggests a general mechanism of membrane damage rather than inhibition of a specific enzyme or metabolic pathway.



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Proposed mechanism of action of Fluopsin C on bacterial cells.

Biological Activity

Fluopsin C exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and antitumor properties. Its potent antimicrobial activity against multidrug-resistant (MDR) bacteria has garnered significant research interest.

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluopsin C against a range of clinically relevant bacteria.

Bacterial Species	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	MRSA N315	0.5	[2]
Staphylococcus aureus	ATCC 29213	-	-
Enterococcus faecium	VRE-170	1.0	[2]
Enterococcus faecium	ATCC 6569	1.0	[3]
Klebsiella pneumoniae	KPC-producing kpn-19	2.0	[2]
Klebsiella pneumoniae	ATCC 10031	<2.0	[4]
Acinetobacter baumannii	XDRAB	3.5	[2]
Escherichia coli	BW25113	-	-
Bacillus subtilis	168	-	-
Pseudomonas aeruginosa	PAO1	>70	[5]

Note: "-" indicates that a specific value was not provided in the cited literature.

Experimental Protocols

Production and Isolation of Fluopsin C

The following protocol is a synthesized methodology based on published literature for the production and isolation of Fluopsin C from *Pseudomonas aeruginosa*.

6.1.1 Fermentation

- Prepare a nutrient broth medium supplemented with copper chloride ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$) to a final concentration of 5 mg/L.
- Inoculate the medium with a fresh culture of *Pseudomonas aeruginosa* LV strain.
- Incubate the culture at 28°C with shaking at 170 rpm for 8-10 days.
- Monitor the production of the dark green pigment characteristic of Fluopsin C.

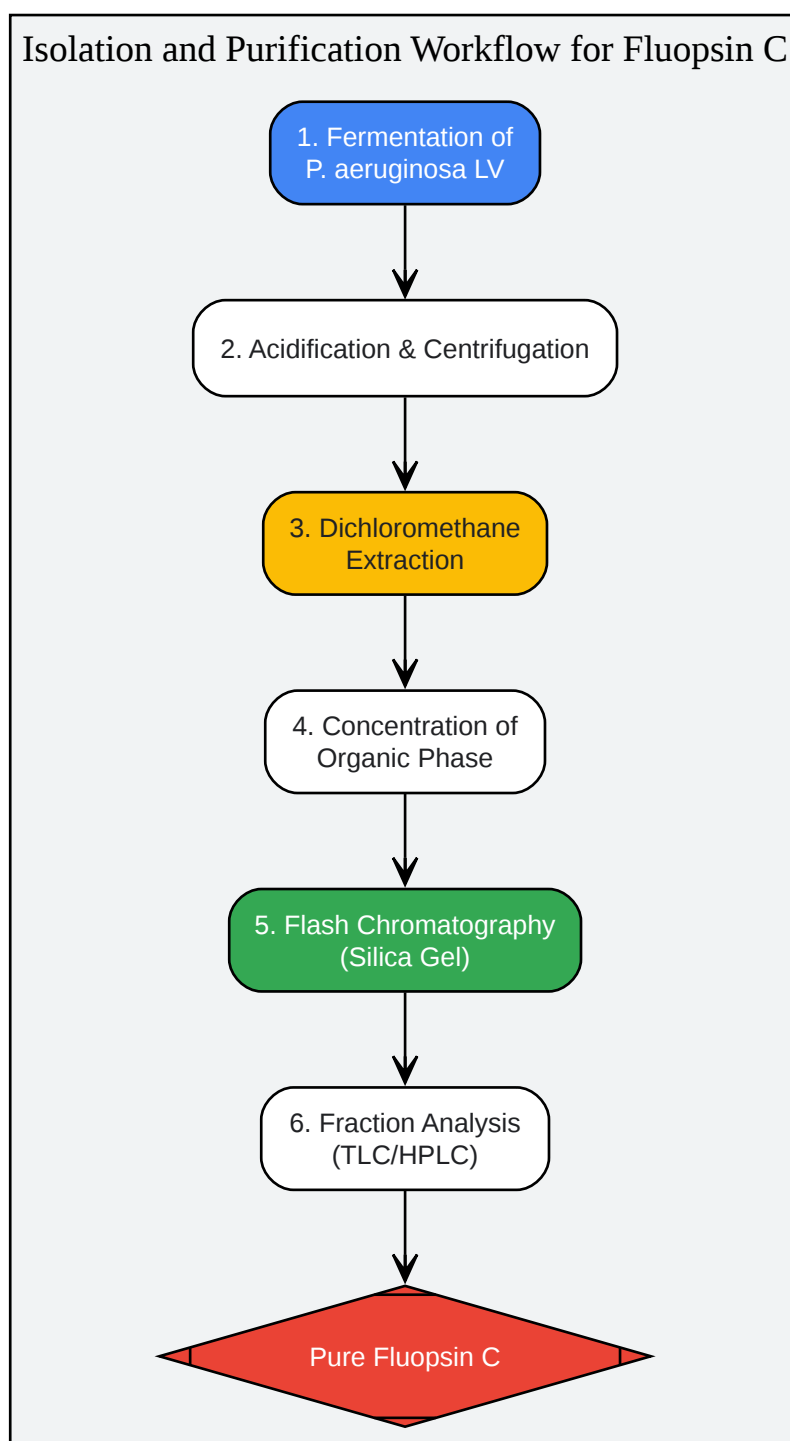
6.1.2 Extraction

- Acidify the culture broth to pH 4.0 using an appropriate acid (e.g., HCl).
- Centrifuge the acidified culture at 9000 rpm for 20 minutes at 4°C to pellet the bacterial cells.
- Separate the supernatant and perform a liquid-liquid extraction with dichloromethane (CH_2Cl_2) at a 2:1 (v/v) ratio of supernatant to solvent. Repeat the extraction three times.
- Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

6.1.3 Purification

- The crude extract is purified using flash chromatography on a silica gel 60 column.
- The column is equilibrated with a non-polar solvent (e.g., hexane) and the sample is loaded onto the column.
- A gradient elution is performed with an increasing concentration of a more polar solvent (e.g., ethyl acetate) to separate the components of the crude extract.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure Fluopsin C.
- The pure fractions are pooled and the solvent is evaporated to yield crystalline Fluopsin C.

Isolation and Purification Workflow for Fluopsin C



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